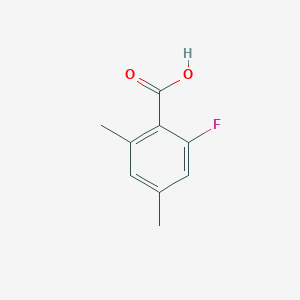

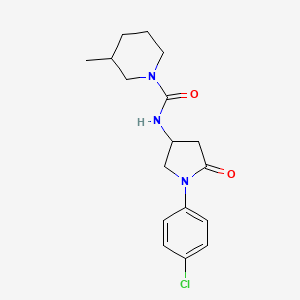

![molecular formula C10H15N5O3 B2773591 t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate CAS No. 2287321-85-9](/img/structure/B2773591.png)

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate” is a versatile chemical compound utilized in diverse scientific studies for its promising applications. It is a type of carbamate, which are useful protecting groups for amines and are essential for the synthesis of peptides . The compound exhibits unique properties, making it a valuable tool in various research areas.

Molecular Structure Analysis

The compound contains an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications

Heterocycle Synthesis

The azide group in “t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate” plays a crucial role in heterocycle synthesis. Researchers have harnessed its reactivity to construct various heterocyclic systems. Notably, these reactions occur under different conditions, including thermal, catalyzed, or noncatalyzed processes. The resulting heterocycles may be five- or six-membered rings, organometallic systems, or their fused analogs .

Copper-Catalyzed Huisgen Cycloaddition (Click Chemistry)

Organic azides, including the one in our compound, participate in the regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes. This reaction yields 1,2,3-triazoles, which find applications in drug discovery, materials science, and bioconjugation. The exceptional reactivity of the azide group makes this transformation highly efficient and versatile .

One-Pot Domino Reactions

Researchers have developed synthetic tools for constructing heterocycles from organic azides using one-pot domino reactions. These efficient processes allow the sequential formation of multiple bonds in a single step. The resulting heterocyclic products exhibit diverse properties and applications .

Chemoselectivity Favoring C-H and C-N Bonds

The azido group’s nucleophilic character enables selective C-H and C-N bond formation. Catalysts play a crucial role in directing these reactions, allowing chemoselective transformations. These methods find use in medicinal chemistry and natural product synthesis .

Aza-Michael Addition

The azido group participates in aza-Michael addition reactions, where it acts as a nucleophile toward activated alkenes or alkynes. This strategy allows the construction of complex molecules with potential biological activities .

[3+2] Cycloaddition

Azides engage in [3+2] cycloaddition reactions, forming five-membered heterocycles. These reactions are valuable for creating diverse scaffolds in drug design and materials science .

Mixed Addition/Cyclization/Oxygen Insertion

Researchers have explored mixed reactions involving azides, cyclization, and oxygen insertion. These processes lead to structurally intricate compounds with unique properties .

properties

IUPAC Name |

tert-butyl N-[[4-(azidomethyl)-1,3-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O3/c1-10(2,3)18-9(16)12-5-8-7(4-14-15-11)13-6-17-8/h6H,4-5H2,1-3H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEUZHWRTXYGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CO1)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl {[4-(azidomethyl)oxazol-5-yl]methyl}-carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)

![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)

![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)

![3-bromo-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2773527.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2773528.png)

![N-(2-methoxy-5-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2773529.png)

![2-({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)-N-(2-furylmethyl)acetamide](/img/structure/B2773530.png)